molecular formula C6H9F2N3 B1485446 1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1871645-78-1

1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1485446
CAS No.: 1871645-78-1
M. Wt: 161.15 g/mol
InChI Key: SPUDDGLRJXDSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound with the molecular formula C6H9F2N3. It is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety.

Chemical Reactions Analysis

1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can be compared with other difluoromethylated pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole. While both compounds share the difluoromethyl group, their chemical and biological properties can differ significantly due to variations in their molecular structures .

Properties

IUPAC Name

1-[1-(difluoromethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c1-4(9)5-2-10-11(3-5)6(7)8/h2-4,6H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUDDGLRJXDSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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